molecular formula C14H6I4N2O2 B14452557 Phthalimide, N-anilinotetraiodo- CAS No. 73771-05-8

Phthalimide, N-anilinotetraiodo-

Cat. No.: B14452557
CAS No.: 73771-05-8
M. Wt: 741.83 g/mol
InChI Key: NNFDNQSETOOMRY-UHFFFAOYSA-N
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Description

N-Anilinotetraiodo-phthalimide is a halogenated derivative of phthalimide (C₈H₅NO₂), where the phthalimide core is substituted with an anilino (N-phenyl) group and four iodine atoms. Phthalimides are cyclic imides known for their versatility in organic synthesis and pharmacological applications, such as enzyme inhibition, antimicrobial activity, and protein interaction .

Properties

CAS No.

73771-05-8

Molecular Formula

C14H6I4N2O2

Molecular Weight

741.83 g/mol

IUPAC Name

2-anilino-4,5,6,7-tetraiodoisoindole-1,3-dione

InChI

InChI=1S/C14H6I4N2O2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)19-6-4-2-1-3-5-6/h1-5,19H

InChI Key

NNFDNQSETOOMRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C3=C(C2=O)C(=C(C(=C3I)I)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalimide, N-anilinotetraiodo- can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with aniline in the presence of iodine. This reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions . Another method involves the use of ammonium carbonate or urea to treat phthalic anhydride, followed by iodination .

Industrial Production Methods

Industrial production of phthalimide derivatives often involves continuous processes. For example, the vertical reaction tube process uses molten phthalic anhydride and excess ammonia, which react at high temperatures (250–280°C) to form phthalimide. This is followed by further reactions to introduce the aniline and iodine groups .

Chemical Reactions Analysis

Types of Reactions

Phthalimide, N-anilinotetraiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, CrO₃ in acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄ in anhydrous solvents.

    Substitution: Halogens (Cl₂, Br₂, I₂) in the presence of bases like NaOH or KOH.

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Features of Phthalimide Derivatives

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
N-Anilinotetraiodo-phthalimide N-phenyl, 4 iodine atoms ~751 Iodo, imide, aromatic amine
3-Chloro-N-phenyl-phthalimide N-phenyl, 1 chlorine atom ~271 Chloro, imide, aromatic amine
N-Aryltrifluoroacetimidoyl phthalimide Trifluoroacetimidoyl, phthalimide ~350–400 Trifluoromethyl, imide, amide
2-Hydroxy-3-(4-aryl-piperazinyl)propyl phthalimide Hydroxy, piperazinyl, phthalimide ~450–500 Hydroxyl, tertiary amine, imide

Key Observations :

  • Anilino Group: The N-phenyl moiety is shared with 3-chloro-N-phenyl-phthalimide, enabling π-π stacking interactions in biological targets .

Enzyme Inhibition

  • α-Glucosidase Inhibition : Phthalimide derivatives (e.g., 11m–n) show moderate activity (IC₅₀ ~50–100 µM), but benzimidazole analogs (e.g., compound E) are 2–5× more potent due to enhanced hydrogen bonding . Tetraiodo substitution may improve activity via halogen bonding with enzyme pockets.
  • Acetylcholinesterase (AChE) Inhibition: Phthalimide-based analogs (e.g., donepezil-like derivatives) bind to the peripheral anionic site (PAS) of AChE (IC₅₀ ~1–10 µM). The iodine atoms in N-anilinotetraiodo-phthalimide could enhance affinity through hydrophobic interactions .
  • Lactate Dehydrogenase A (LDHA) Inhibition : Phthalimide scaffolds (e.g., compound 5, IC₅₀ = 4.5 µM) exhibit selectivity for LDHA over LDHB. Tetraiodo substitution may improve isoform selectivity by filling hydrophobic cavities .

Antimicrobial and Anti-inflammatory Activity

  • Antimicrobial: Hydrazonoethyl-phenylisoindoline-1,3-dione (compound 12) shows broad-spectrum activity (MIC ~10 µg/mL against Gram-positive bacteria). Heavier halogens like iodine may enhance membrane disruption but require balancing cytotoxicity .
  • Anti-inflammatory : Phthalimide derivatives (e.g., 17c) inhibit E-selectin (IC₅₀ ~5 µM). The tetraiodo analog’s bulk may hinder binding to inflammatory targets compared to smaller substituents .

Challenges :

  • Tetraiodo Synthesis : Requires controlled iodination to avoid over-substitution. Antimony trifluoride (SbF₃) or Cu-catalyzed methods may be adapted from fluoro-phthalimide syntheses .
  • Stability : Iodo compounds are prone to light-induced degradation; stabilization via crystallinity or formulation is critical.

Q & A

What are the conventional synthetic routes for preparing N-anilinotetraiodo-phthalimide, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves halogenation of phthalimide precursors. A validated method includes reacting phthalimide derivatives with iodine sources under controlled conditions. For example, potassium phthalimide can react with hypoiodous acid (HOI) to form N-iodo intermediates, which are further functionalized with aniline derivatives . Key factors include temperature (5–25°C for minimizing side reactions) and solvent choice (e.g., dry ethyl acetate for carbamate formation). Purification often requires multiple recrystallizations to achieve analytical purity, as noted in carbamate syntheses .

How can researchers optimize multi-step synthesis to avoid ring closure in N-anilinotetraiodo-phthalimide derivatives?

Advanced Research Question
Higher homologs (e.g., x > 2 in anilinoalkyl chains) are prone to ring closure during halide intermediate formation. To mitigate this, alternative pathways such as haloalkynitrile reactions with aniline are recommended, followed by Raney nickel-catalyzed reduction under high pressure . Computational modeling of steric hindrance and reaction kinetics can further guide substituent placement to prevent cyclization .

What analytical techniques are critical for characterizing N-anilinotetraiodo-phthalimide’s purity and stability?

Basic Research Question
Melting point analysis and elemental composition (C, H, N within ±0.4%) are foundational . Advanced methods include FT-IR for imide carbonyl detection (~1650–1750 cm⁻¹) and HPLC for quantifying halogenated byproducts. Thermal gravimetric analysis (TGA) reveals decomposition thresholds (e.g., ~200°C for phthalimide derivatives) .

How do QSAR models enhance the design of N-anilinotetraiodo-phthalimide derivatives for pharmacological activity?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent electronegativity (e.g., iodine’s steric effects) with biological targets. For example, 3D-QSAR on HIV-1 reverse transcriptase inhibition identified optimal halogen positioning for binding affinity . Molecular docking simulations (e.g., with AutoDock Vina) validate these predictions using crystallographic protein data .

How should researchers address contradictions in biological activity data across plant and pharmacological studies?

Advanced Research Question
Species-dependent effects, such as phthalimide’s variable efficacy in Grand Rapids vs. Mesa 659 lettuce seeds, highlight the need for controlled matrix-matched controls . In pharmacological studies, hydrolysis rates (e.g., phthalic anhydride → phthalic acid) must be quantified via LC-MS to distinguish prodrug activation from artifacts .

What safety protocols are essential when handling halogenated phthalimides like N-anilinotetraiodo-phthalimide?

Basic Research Question
Halogenated derivatives pose dermatitis risks; use nitrile gloves and fume hoods . Spill management requires inert adsorption (vermiculite) and neutralization with sodium bicarbonate. Stability tests under UV/VIS light are critical to detect photo-degradation byproducts .

How does thermal analysis inform the storage conditions of N-anilinotetraiodo-phthalimide?

Basic Research Question
DSC (Differential Scanning Calorimetry) measures phase transitions (e.g., ΔfusH = 25–30 kJ/mol for phthalimides), guiding storage below 4°C to prevent sublimation . Accelerated aging studies at 40–60°C predict degradation pathways, such as Hofmann cleavage to isatoic anhydride .

What spectroscopic methods elucidate protein binding mechanisms of phthalimide derivatives?

Advanced Research Question
Fluorescence quenching (Stern-Volmer analysis) and circular dichroism (CD) quantify binding constants (Ka ~10⁴ M⁻¹) with serum albumin. Molecular dynamics simulations (AMBER force fields) map interaction sites, revealing preferential binding to hydrophobic protein pockets .

Why do recrystallization challenges arise in N-anilinotetraiodo-phthalimide purification, and how are they resolved?

Basic Research Question
Low solubility in polar solvents necessitates mixed-solvent systems (e.g., ethanol/water gradients). Repeated recrystallizations (≥3 cycles) are required, as seen in carbamate syntheses where residual ethyl acetate reduced yields by 15–20% .

How can isotopic labeling (e.g., ¹²⁵I) track N-anilinotetraiodo-phthalimide’s metabolic fate in vivo?

Advanced Research Question
Radiolabeled iodine isotopes enable autoradiography in rodent models. HPLC-coupled gamma counters quantify biodistribution, while MALDI-TOF identifies metabolites like deiodinated phthalic acid .

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